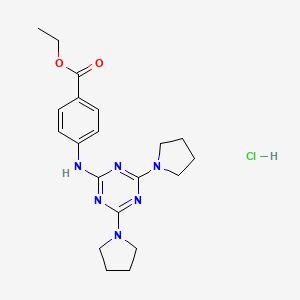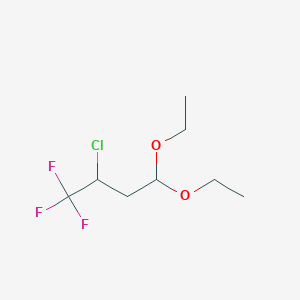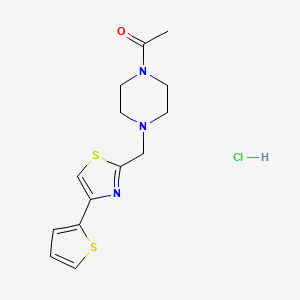
N-(cyanomethyl)-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-2-(3-methylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CMMPAA and is synthesized through a complex process that involves several steps. The synthesis method of CMMPAA is crucial to produce the compound in high purity and yield.
Mécanisme D'action
The mechanism of action of CMMPAA is not fully understood yet, but it has been found to act as an inhibitor of enzymes, including proteases and kinases. It is believed that CMMPAA binds to the active site of enzymes and prevents them from functioning properly, leading to the inhibition of their activity.
Biochemical and Physiological Effects:
CMMPAA has been found to have several biochemical and physiological effects, including inhibition of enzyme activity, reduction in cell proliferation, and induction of apoptosis. Moreover, CMMPAA has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CMMPAA in lab experiments include its potent inhibitory activity towards enzymes, its ability to act as a precursor for the synthesis of various materials, and its potential applications in drug discovery and agriculture. However, the limitations of using CMMPAA in lab experiments include its complex synthesis method, its potential toxicity, and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the research on CMMPAA, including the development of more efficient and sustainable synthesis methods, the identification of its molecular targets and mechanism of action, and the exploration of its potential applications in various fields, including drug discovery, materials science, and agriculture. Moreover, the development of CMMPAA derivatives with improved properties and reduced toxicity is also an area of future research.
Méthodes De Synthèse
The synthesis of CMMPAA involves several steps, including the reaction of 3-methylphenol with chloroacetic acid to form 3-methylphenoxyacetic acid, which is then reacted with thionyl chloride to form 3-methylphenoxyacetyl chloride. The resulting compound is then reacted with cyanide ion to form N-(cyanomethyl)-3-methylphenoxyacetamide, which is further reacted with acetic anhydride to form N-(cyanomethyl)-2-(3-methylphenoxy)acetamide or CMMPAA.
Applications De Recherche Scientifique
CMMPAA has been extensively studied for its potential applications in various fields, including drug discovery, materials science, and agriculture. It has been found that CMMPAA can act as a potent inhibitor of enzymes, which makes it a potential candidate for drug discovery. Moreover, CMMPAA has also been used as a precursor for the synthesis of various materials, including polymers and nanoparticles. In agriculture, CMMPAA has been found to have herbicidal properties, which makes it a potential candidate for weed control.
Propriétés
IUPAC Name |
N-(cyanomethyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-9-3-2-4-10(7-9)15-8-11(14)13-6-5-12/h2-4,7H,6,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDCBNVHPLLOLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-trimethoxy-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2929850.png)
![2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2929851.png)

![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929854.png)
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2929857.png)
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)acetamide](/img/structure/B2929860.png)


![Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2929865.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2929869.png)



![1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)